molecular formula C31H30N6O6S4 B1668609 14-(hydroxymethyl)-3-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione CAS No. 1403-36-7

14-(hydroxymethyl)-3-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione

Cat. No.: B1668609
CAS No.: 1403-36-7
M. Wt: 710.9 g/mol
InChI Key: ZRZWBWPDBOVIGQ-UHFFFAOYSA-N
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Description

Chetomin is a fungal metabolite and a cell-permeable dithiodiketopiperazine that acts as a potent inhibitor of the hypoxia-inducible factor 1 alpha (HIF-1α) pathway. Its primary mechanism of action involves disrupting the protein-protein interaction between the transcriptional coactivator p300/CBP and its binding partners, including HIF-1α, HIF-2α, and STAT2. By targeting the CH1 domain of p300, Chetomin effectively attenuates hypoxia-induced gene transcription, making it a valuable tool for studying cellular responses to low oxygen conditions and tumor hypoxia. In cancer research, Chetomin demonstrates significant anti-tumorigenic potential. Studies show it induces apoptosis in triple-negative breast cancer cells by promoting calcium overload and mitochondrial dysfunction. It has also proven effective against non-small cell lung cancer, where it inhibits cancer stem cell sphere-forming capacity and the proliferation of chemoresistant sublines by blocking the Hsp90-HIF1α binding interaction. Furthermore, Chetomin acts as a radiosensitizer in hypoxic human fibrosarcoma cells, reducing the expression of hypoxia-inducible genes like CA9 and VEGF. This multifaceted compound is supplied with a purity of ≥97% and should be stored at -20°C, protected from light. Chetomin is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

14-(hydroxymethyl)-3-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N6O6S4/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-46-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-45-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZWBWPDBOVIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SS8)CO)C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N6O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930759
Record name 3-(Hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl}-1H-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403-36-7
Record name Chetomin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289491
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl}-1H-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,5aR,10bS,11aS)-2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-(3-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl)methyl]-1H-indol-1-yl]-2-methyl-3,11a-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
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Preparation Methods

Natural Extraction from Chaetomium globosum

Cultivation and Fermentation

Chetomin is naturally produced by Chaetomium globosum, a filamentous fungus. The cultivation process typically involves submerged fermentation in nutrient-rich media. H1299 and H460 cell lines have been used to study chetomin production under hypoxic conditions, which simulate the tumor microenvironment. Cultures are maintained at 37°C with 5% CO₂, and methanol extraction is employed to isolate the compound.

Methanol Extraction and Purification

After a 24-hour incubation period, fungal biomass is separated from the culture broth via centrifugation. The supernatant is treated with methanol (100%) to precipitate proteins and extract chetomin. Subsequent purification steps involve column chromatography and high-performance liquid chromatography (HPLC) to isolate chetomin from other metabolites. The final product is characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Chemical Synthesis of Epidithiodiketopiperazines

Three-Component Reaction Strategy

Chemical synthesis of chetomin’s ETP core involves a tandem three-component reaction, enabling efficient construction of the diketopiperazine scaffold. This method, developed by Kung et al., utilizes amino acid derivatives, aldehydes, and thiols to form the cyclic structure. Reactions are conducted under inert nitrogen atmosphere to prevent oxidation, with thin-layer chromatography (TLC) monitoring progress.

Disulfide Bridge Formation

The critical disulfide moiety is introduced via oxidation of dithiol intermediates. Synthetic ETPs, including chetomin analogs, are generated by varying substituents on the diketopiperazine ring. For example, compound 5 (Fig. 3B in source) exhibits 90% inhibition of HIF1α-p300 binding at 62.5 μM, demonstrating the role of the disulfide in bioactivity.

Synthetic Pathway Overview:
  • Step 1 : Condensation of amino acids and aldehydes to form linear peptides.
  • Step 2 : Cyclization to diketopiperazine using carbodiimide coupling.
  • Step 3 : Thiolation with hydrogen sulfide (H₂S) or thiourea.
  • Step 4 : Oxidation with iodine or dimethyl sulfoxide (DMSO) to form disulfide bonds.

Analytical Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms successful synthesis, with observed molecular ions matching theoretical values (e.g., m/z 563.2 for chetomin). Infrared (IR) spectroscopy and melting point analysis further validate structural integrity.

Heterologous Biosynthesis in Aspergillus fumigatus

Gene Substitution Strategy

Recent advances in synthetic biology have enabled reconstitution of chetomin biosynthesis in Aspergillus fumigatus by substituting genes from the gliotoxin pathway with those from Chaetomium cochliodes. This approach leverages the host’s native enzymatic machinery to express non-ribosomal peptide synthetases (NRPSs) and tailoring enzymes required for ETP formation.

Fermentation and Metabolite Profiling

Engineered A. fumigatus strains are cultured in glucose-yeast extract-peptone (GYEP) media under aerobic conditions. Metabolite profiling via liquid chromatography-MS (LC-MS) identifies chetomin intermediates, such as pre-chetomin diketopiperazines, confirming partial biosynthesis.

Challenges and Opportunities:
  • Yield : Current systems produce trace amounts, necessitating optimization of gene expression and fermentation conditions.
  • Scalability : Heterologous biosynthesis offers a sustainable alternative to natural extraction but requires further genetic engineering.

Comparative Analysis of Preparation Methods

Yield and Efficiency

Method Yield (mg/L) Time (Days) Key Advantages Limitations
Natural Extraction 0.1–1.0* 14–21 Native conformation, high bioactivity Low yield, resource-intensive
Chemical Synthesis 10–50 7–10 Scalable, structural analogs Complex steps, toxic reagents
Heterologous Biosynthesis <0.1 21–28 Engineered scalability Early-stage, incomplete pathways

*Estimated from biological activity data.

Structural Fidelity and Bioactivity

Natural chetomin exhibits superior HIF1α inhibition (IC₅₀ = 50 nM) compared to synthetic analogs (IC₅₀ = 2–10 μM). This disparity underscores the importance of post-translational modifications (e.g., disulfide isomerization) in native fungi.

Analytical Techniques in Chetomin Preparation

Chromatographic Methods

  • HPLC : Reverse-phase C18 columns with acetonitrile-water gradients resolve chetomin from impurities.
  • TLC : Silica gel plates (hexane:ethyl acetate, 3:1) monitor synthetic reactions.

Spectroscopic Characterization

  • NMR : ¹H and ¹³C spectra confirm diketopiperazine ring and disulfide connectivity.
  • ESI-MS : High-resolution MS validates molecular formulas (e.g., C₃₁H₃₀N₄O₆S₂ for chetomin).

Chemical Reactions Analysis

Types of Reactions: Chetomin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize chetomin.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce chetomin.

    Substitution: Substitution reactions involving halogens or other functional groups can be carried out using reagents like halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of chetomin with altered bioactivity and pharmacokinetic properties.

Scientific Research Applications

Anticancer Applications

Chetomin has been identified as a potent inhibitor of the Hsp90/HIF1α signaling pathway, which is crucial in tumor growth and progression. Several studies have demonstrated its efficacy in different cancer models:

  • Non-Small Cell Lung Cancer (NSCLC) : Chetomin effectively targets cancer stem cells in NSCLC by inhibiting the binding interaction between Hsp90 and HIF1α. This inhibition leads to reduced tumor formation in various murine models without significant toxicity to non-cancerous cells .
  • Hypoxia-Induced Tumors : In vitro studies have shown that chetomin reduces hypoxia-dependent transcription, effectively radiosensitizing hypoxic human fibrosarcoma cells. The compound significantly decreases the expression of hypoxia-related genes such as CA9 and VEGF, indicating its potential as a therapeutic agent for hypoxic tumors .
  • Malignant Peripheral Nerve Sheath Tumors (MPNST) : Chetomin has been shown to inhibit the growth of MPNST cells by inducing apoptosis and reducing HIF-1α expression, which correlates with poor prognosis in these tumors .

Antimicrobial Properties

Chetomin exhibits strong antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that chetomin has a minimum inhibitory concentration (MIC) of 0.05 μg/mL against MRSA, making it a promising candidate for developing new antibacterial therapies . Additionally, the compound's production can be enhanced significantly through the addition of glutathione, which improves its yield by over 15 times .

Antiviral Activity

Recent investigations have highlighted chetomin's potential as an antiviral agent against SARS-CoV-2. It acts as an inhibitor of the 3C-like protease (3CLpro), a critical enzyme for viral replication. Molecular docking studies suggest that chetomin has a high binding affinity for this target, indicating its potential as a therapeutic candidate for COVID-19 treatment . The compound's pharmacokinetic properties also suggest favorable oral bioavailability, further supporting its development as an antiviral drug .

Summary Table of Chetomin Applications

Application Area Mechanism/Effect Key Findings
Cancer Treatment Inhibits Hsp90/HIF1α pathwayReduces tumor growth in NSCLC and MPNST; induces apoptosis in cancer cells
Antimicrobial Activity Strong antibacterial effectsMIC of 0.05 μg/mL against MRSA; yield enhancement through glutathione addition
Antiviral Activity Inhibits SARS-CoV-2 3C-like proteaseHigh binding affinity; potential for COVID-19 treatment

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chetomin A-D Derivatives

Chetomin derivatives (A-D) share its core ETP structure but differ in substituents. In SARS-CoV-2 3CLpro inhibition studies:

Compound Docking Score (kcal/mol) Key Binding Residues Reference
Chetomin -13.4 GLU166, ASN142, GYS145
Chetomin A-D -11.1 to -12.2 Similar residues, weaker H-bonds

Chetomin outperforms its derivatives due to optimized interactions with 3CLpro’s catalytic dyad, highlighting its structural superiority .

Chaetocin and Gliotoxin

Chaetocin and gliotoxin are ETPs with disulfide bridges but lack Chetomin’s dimeric architecture. Key comparisons:

  • Mechanism : All three disrupt HIF-1α-p300 binding by ejecting zinc from p300’s CH1 domain, but Chetomin has the lowest IC₅₀ (~0.5 μM) .
  • Gene Regulation : Chetomin and chaetocin suppress metallothionein (mtl-2) and induce oxidative stress genes (e.g., numr-1) in C. elegans and human cells, with a correlation coefficient of 0.89–0.92 in transcriptomic effects .
  • Cytotoxicity : Chetomin exhibits higher cytotoxicity at lower doses (e.g., 3.125 μM vs. 12.5 μM chaetocin in C. elegans) .

Comparison with Functionally Similar Compounds

Eudistidine A

Eudistidine A, a marine alkaloid, also blocks HIF-1α-p300 but via a distinct polycyclic structure. Unlike Chetomin, it lacks redox-active disulfides and shows weaker potency (IC₅₀ >10 μM) .

Quinones and Indandiones

These zinc-ejecting agents inhibit HIF-1α-p300 but lack selectivity, causing off-target effects due to indiscriminate metal chelation. Chetomin’s disulfide bonds provide targeted zinc ejection, reducing toxicity .

SM Compounds (HSP90 Inhibitors)

Chetomin uniquely combines HSP90/HIF-1α inhibition, enabling dual targeting of hypoxic tumors .

Therapeutic Advantages and Limitations

Advantages :

  • Broad-Spectrum Activity : Targets cancer (HIF-1α, XIAP), viral proteases (3CLpro), and neurodegenerative pathways (LRRK2) .
  • Synergy : Enhances TRAIL-induced apoptosis and chemoradiotherapy efficacy .
  • Druglikeness : Favorable ADMET profile compared to hydrophobic ETPs like gliotoxin .

Limitations :

  • Hydrophobicity: Requires nanoformulation (e.g., polymeric micelles) for optimal delivery .
  • Cytotoxicity: Narrow therapeutic window in normal cells at high doses .

Biological Activity

Chetomin, a bioactive compound derived from the fungus Chaetomium, has garnered significant attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of chetomin, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chetomin is characterized as a dithiodiketopiperazine with an asymmetric dimeric structure. It comprises two tryptophan fragments linked at C3-N1' and features multiple functional groups that contribute to its biological activity. The compound's mechanism primarily involves the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in tumor growth and adaptation to hypoxic conditions.

Antimicrobial Activity

Chetomin exhibits potent antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that chetomin has a minimum inhibitory concentration (MIC) of 0.05 μg/mL against MRSA, significantly lower than that of vancomycin (0.625 μg/mL) . This suggests that chetomin could be a valuable candidate for developing new antimicrobial therapies.

Inhibition of HIF-1α

Chetomin's ability to inhibit HIF-1α has been extensively studied in various cancer models. It reduces tumor volume and proliferation by downregulating key hypoxia-related genes such as vascular endothelial growth factor (VEGF) and carbonic anhydrase IX (CA9). In one study involving breast cancer models, administration of chetomin at a dose of 0.5 mg/kg resulted in significant tumor volume reduction by inhibiting HIF-1α activity .

Radiosensitization

Chetomin enhances the efficacy of radiation therapy in hypoxic tumor environments. Research indicated that treatment with chetomin significantly reduced clonogenic survival in hypoxic human fibrosarcoma cells, thereby improving radiosensitivity . This property makes chetomin a promising adjunct in cancer treatment protocols.

Study on Acute Spinal Cord Injury

In a prospective study involving Wistar rats, chetomin was evaluated for its effects on acute spinal cord injury (SCI). Results showed that chetomin administration decreased inflammatory markers such as IL-6 and VEGF when administered post-injury. This suggests potential therapeutic applications in neuroprotection and recovery from SCI .

COVID-19 Treatment Potential

Recent investigations have identified chetomin as a potential inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), which is critical for viral replication. Molecular docking studies revealed strong binding affinities, indicating that chetomin could serve as a lead compound for developing antiviral therapies against COVID-19 .

Summary Table of Biological Activities

Activity Description Reference
AntimicrobialEffective against MRSA with MIC of 0.05 μg/mL
AntitumorInhibits HIF-1α; reduces tumor volume in breast cancer models
RadiosensitizationEnhances radiation therapy efficacy in hypoxic tumors
NeuroprotectionReduces inflammation post-spinal cord injury
AntiviralInhibitor of SARS-CoV-2 3CLpro; potential for COVID-19 treatment

Q & A

Q. What is the molecular mechanism by which Chetomin inhibits the HIF-1α/p300 interaction?

Chetomin disrupts the binding of HIF-1α to the transcriptional coactivator p300 by targeting the CH1 domain of p300, thereby attenuating hypoxia-dependent gene transcription. Key methodologies to validate this include:

  • Co-Immunoprecipitation (Co-IP) : To confirm physical disruption of HIF-1α/p300 complexes .
  • Hypoxia-inducible reporter assays : Luciferase-based systems measure transcriptional activity under normoxic vs. hypoxic conditions .
  • Western blotting : Assess nuclear HIF-1α levels (unchanged by Chetomin) and downstream targets like VEGF or GLUT1 .

Q. Which experimental models are commonly used to study Chetomin's antitumor effects?

  • In vitro : Human cancer cell lines (e.g., U251 glioblastoma, PC-3 prostate cancer, HCT116 colorectal cancer) under hypoxic conditions .
  • In vivo : Zebrafish embryos for angiogenesis studies, murine xenograft models (e.g., CT26 colorectal tumors), and peritoneal carcinomatosis models .
  • 3D spheroid cultures : To evaluate cancer stem cell (CSC) targeting via sphere-forming assays .

Q. How does Chetomin enhance the sensitivity of cancer cells to radiation or other therapies?

Chetomin reduces hypoxia-induced radioresistance by blocking HIF-1α-mediated survival pathways. Standard protocols involve:

  • Clonogenic assays : Post-radiation colony formation under hypoxia .
  • Combination studies : Co-treatment with agents like forskolin or TRAIL, using apoptosis markers (annexin V/7-AAD staining) and sub-G1 quantification .

Q. What assays are used to assess Chetomin's impact on cancer stem cells (CSCs)?

  • Sphere-forming assays : Evaluate CSC self-renewal in non-adherent conditions .
  • Flow cytometry : Analyze CSC surface markers (e.g., CD133, ALDH1) post-Chetomin treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in Chetomin's effects on metallothionein genes across models?

Chetomin suppresses metallothionein (e.g., mtl-2) in C. elegans but activates redox-stress genes in human cells. To reconcile:

  • Comparative RNAi screens : Identify conserved vs. species-specific pathways .
  • Mutant strains : Use numr-1/2 or HIF-1α knockout models to isolate HIF-dependent vs. metal-response pathways .

Q. What strategies improve Chetomin's bioavailability for in vivo applications?

  • Polymeric micelles : Encapsulate Chetomin to enhance solubility (e.g., PEG-PCL micelles) and monitor via dynamic light scattering (DLS) .
  • Thermosensitive hydrogels : Evaluate sustained release in peritoneal carcinomatosis models using survival curves and tumor burden metrics .

Q. How do researchers optimize Chetomin dosing in combination therapies?

  • Synergy assays : Calculate combination indices (e.g., Chou-Talalay method) for Chetomin + TRAIL or chemotherapy .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Measure plasma half-life and tumor penetration in murine models .

Q. Does Chetomin exhibit HIF-independent mechanisms in certain contexts?

Yes. In malignant peripheral nerve sheath tumors (MPNSTs), Chetomin induces apoptosis without altering nuclear HIF-1α levels. Key approaches:

  • Cell cycle profiling : Flow cytometry to quantify sub-G1 fractions .
  • Transcriptomic analysis : RNA sequencing to identify HIF-independent pathways (e.g., ROS/GSH imbalance) .

Q. How do redox effects of Chetomin differ from its transcriptional inhibition roles?

  • Redox assays : Measure GSH/GSSG ratios and ROS levels using fluorescent probes (e.g., DCFH-DA) .
  • Mutant validation : Test trxr-1 (thioredoxin reductase) knockouts in C. elegans to decouple redox vs. p300 effects .

Q. What computational tools aid in designing Chetomin derivatives with improved efficacy?

  • Molecular docking : Screen Chetomin analogs (e.g., Chetomin A-D) against SARS-CoV-2 3CLpro or HIF-1α/p300 interfaces .
  • Dynamic simulations : Assess binding stability of disulfide-core analogs using AMBER or GROMACS .

Key Methodological Considerations

  • Data Contradictions : Address species-specific differences (e.g., C. elegans vs. mammalian systems) through cross-model validation .
  • Assay Design : Use hypoxia chambers (<1% O₂) for in vitro studies and validate hypoxia via HIF-1α stabilization .
  • In Vivo Metrics : Prioritize survival analysis, tumor volume, and metastatic burden in transgenic models .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-(hydroxymethyl)-3-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
Reactant of Route 2
14-(hydroxymethyl)-3-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione

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